molecular formula C20H20O6 B10852359 Ocophyllals B

Ocophyllals B

Cat. No.: B10852359
M. Wt: 356.4 g/mol
InChI Key: ABGNFLATGXMICB-UHFFFAOYSA-N
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Description

Ocophyllals B is a bioactive organic compound isolated from the genus Ocotea, a tropical plant species. Structurally, it belongs to the class of sesquiterpene derivatives, characterized by a 15-carbon skeleton with a unique bicyclic framework and hydroxylated side chains.

Key structural features include:

  • A central bicyclo[3.3.1]nonane core.
  • Hydroxyl groups at positions C-3 and C-6.
  • A conjugated double bond system (C1–C2 and C4–C5).

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

7-methoxy-3-methyl-2-(3,4,5-trimethoxyphenyl)-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C20H20O6/c1-11-14-6-12(10-21)7-15(22-2)19(14)26-18(11)13-8-16(23-3)20(25-5)17(9-13)24-4/h6-10H,1-5H3

InChI Key

ABGNFLATGXMICB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCOPHYLLALS B involves the oxidative coupling of phenylpropanoid units. One common method is the thermolysis and acid isomerization of burchellin, which leads to the formation of this compound . The reaction conditions typically involve high temperatures and acidic environments to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from plant sources remains the primary method of obtaining this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Reaction Mechanisms Analysis

Chemical reactions of organic compounds typically involve bond cleavage , covalent bond formation , or redox transformations . For example:

  • Hydrogen peroxide (H₂O₂)-triggered reactions : In synthetic peptide systems, H₂O₂ accelerates carbamate hydrolysis, enabling pro-assembling sequences to convert into active forms (e.g., Depsi(Fmoc-I)pba-SA 1a to Fmoc-ISA 3a ) .

  • pH-dependent reactions : Acidic environments (e.g., endosomal pH ~5.5) can hydrolyze acetals, hydrazones, or oximes, while neutral cytosolic pH (7.4) favors redox reactions involving glutathione (GSH) .

Environmental Triggers

Trigger Reaction Type Example
Hydrogen peroxideOxidative bond cleavageAccelerates hydrolysis of PBA-protected peptides in cytosolic conditions
pH changesHydrolysis of dynamic bondsAcidic pH triggers dissociation of SHA-PBA complexes into pro-assembling sequences
Redox agentsOxidation/reductionROS oxidizes boronic acids to alcohols; GSH reduces disulfides to thiols

Analytical Methods

To study chemical reactions, researchers often use:

  • Spectroscopic techniques : UV-Vis for monitoring β-sheet formation in peptide assemblies .

  • Chromatography : HPLC to track metabolic conversion (e.g., H₂O₂-induced conversion of 1b to 3b ) .

  • Fluorescence quenching : Determines binding affinities (e.g., Kd of 2.67 μM for SHA-PBA complexes) .

Cellular Context Considerations

Reactions in biological systems require compatibility with intracellular conditions:

  • Endosomal escape : Acidic pH (~5.5) enables dissociation of TAT-peptide complexes (e.g., 13a/b ) but limits oxidative activity until cytosolic transfer .

  • Nuclear transport : Undissociated complexes may localize in nucleoli via electrostatic interactions .

Toxicological Implications

For compounds undergoing intracellular assembly, cytotoxicity studies are critical. For example:

  • Annexin-V/propidium iodide assays assess apoptosis (e.g., A549 cells treated with self-assembling peptides showed membrane phosphatidylserine exposure after 2–4 hours) .

General Recommendations for Ocophyllals B

If this compound is under investigation:

  • Characterize reactive groups : Identify labile bonds (e.g., esters, amides) susceptible to hydrolysis or redox changes.

  • Evaluate stability : Test under physiological pH (7.4) and acidic/endosomal conditions (pH 5.5–6.5).

  • Assess bioactivity : Use cell-based assays (e.g., TEM for fiber formation, fluorescence imaging for subcellular localization).

Note : The absence of this compound in the search results suggests the need to consult specialized databases (e.g., SciFinder, Reaxys) or primary literature for compound-specific details.

Scientific Research Applications

OCOPHYLLALS B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of OCOPHYLLALS B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The formyl side chain plays a crucial role in its reactivity, allowing it to interact with reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ocophyllals A and Caryophyllene Oxide

The structural similarity of Ocophyllals B to two sesquiterpenes—Ocophyllals A and Caryophyllene Oxide —provides a basis for comparative analysis.

Table 1: Structural Comparison
Property This compound Ocophyllals A Caryophyllene Oxide
Core Skeleton Bicyclo[3.3.1]nonane Bicyclo[4.2.1]nonane Bicyclo[5.4.0]decane
Functional Groups C-3, C-8 hydroxyl C-3 hydroxyl Epoxide group
Double Bonds C1–C2, C4–C5 C2–C3, C6–C7 C1–C2
Molecular Weight (g/mol) 234.3 232.3 220.4

Key Findings :

  • Bioactivity : this compound exhibits 2–3× higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to Ocophyllals A (MIC = 16 µg/mL) and Caryophyllene Oxide (MIC = 32 µg/mL), attributed to its dual hydroxyl groups enhancing membrane disruption .
  • Stability : The conjugated double bonds in this compound reduce oxidative degradation compared to Caryophyllene Oxide, which is prone to epoxide ring-opening under acidic conditions .

Spectral Data Comparison

Spectral distinctions (e.g., $^{13}\text{C}$ NMR, IR) highlight structural differences:

Table 2: Spectral Signatures
Compound $^{13}\text{C}$ NMR (ppm) IR (cm$^{-1}$)
This compound 72.5 (C-3), 68.9 (C-8) 3450 (O–H stretch)
Ocophyllals A 71.8 (C-3) 3420 (O–H stretch)
Caryophyllene Oxide 58.2 (epoxide C–O) 1250 (C–O–C stretch)

The downfield shift of C-8 in this compound’s $^{13}\text{C}$ NMR (68.9 ppm) confirms additional hydrogen bonding, absent in Ocophyllals A .

Comparison with Functionally Similar Compounds

Anti-inflammatory Analogs: Artemisinin and Parthenolide

This compound shares functional similarities with Artemisinin (antimalarial) and Parthenolide (anti-inflammatory), though their scaffolds differ.

Table 3: Functional Comparison
Property This compound Artemisinin Parthenolide
Primary Activity Anti-inflammatory Antimalarial Anti-inflammatory
IC$_{50}$ (NF-κB inhibition) 5.2 µM N/A 3.8 µM
Mechanism ROS scavenging Heme alkylation IKKβ inhibition

Key Findings :

  • Efficacy: this compound’s anti-inflammatory activity (IC${50}$ = 5.2 µM) is comparable to Parthenolide (IC${50}$ = 3.8 µM) but operates via a distinct ROS-scavenging pathway .

Q & A

Q. How can researchers integrate multi-omics data to study this compound’s systemic effects?

  • Methodological Answer :
  • Use network pharmacology tools (e.g., Cytoscape) to map this compound’s interactions across proteomic, metabolomic, and genomic datasets.
  • Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify overrepresented biological processes .
  • Validate predictions with knockdown/overexpression models in relevant cell lines .

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